molecular formula C6H16ClNO2 B13524206 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride

Cat. No.: B13524206
M. Wt: 169.65 g/mol
InChI Key: SPIBTQTVTITZHZ-UHFFFAOYSA-N
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Description

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride is an organic compound with the chemical formula C6H15NO2·HCl. It is a derivative of ethanol and is characterized by the presence of an amino group and a methoxy group attached to the ethan-1-ol backbone. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction mixture is then purified through distillation or recrystallization to obtain the pure compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group in the compound can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl halides

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Alcohols, amines

    Substitution: Various substituted derivatives

Scientific Research Applications

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of 2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of active metabolites that exert biological effects. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A structurally similar compound with applications in organic synthesis and as a buffer in biochemical assays.

    2-Methoxy-2-methylpropan-1-amine hydrochloride: Another related compound used in the synthesis of pharmaceuticals and as a reagent in chemical reactions.

Uniqueness

2-[(1-Amino-2-methylpropan-2-yl)oxy]ethan-1-olhydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.

Properties

Molecular Formula

C6H16ClNO2

Molecular Weight

169.65 g/mol

IUPAC Name

2-(1-amino-2-methylpropan-2-yl)oxyethanol;hydrochloride

InChI

InChI=1S/C6H15NO2.ClH/c1-6(2,5-7)9-4-3-8;/h8H,3-5,7H2,1-2H3;1H

InChI Key

SPIBTQTVTITZHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CN)OCCO.Cl

Origin of Product

United States

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